 
            | REACTION_CXSMILES | Cl[CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[C:9]([N:14]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])=[N:10][CH:11]=[CH:12][CH:13]=2)[O:5][N:4]=1.[N:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[O:35][CH2:36][C:37]1[CH:42]=[CH:41][C:40](B(O)O)=[CH:39][CH:38]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[Cl-].[Na+]>[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(OCC)(=O)C.COCCOC>[C:18]([O:17][C:15]([N:14]([C:9]1[C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][C:40]3[CH:39]=[CH:38][C:37]([CH2:36][O:35][C:30]4[CH:31]=[CH:32][CH:33]=[CH:34][N:29]=4)=[CH:42][CH:41]=3)[CH:7]=2)=[CH:13][CH:12]=[CH:11][N:10]=1)[C:22]([O:24][C:25]([CH3:28])([CH3:26])[CH3:27])=[O:23])=[O:16])([CH3:19])([CH3:21])[CH3:20] |f:2.3.4,5.6,8.9.10.11| | 
| Name | 
                                                                                    
                                                                                                                                                                            di-tert-butyl {3-[3-(chloromethyl)isoxazol-5-yl]pyridin-2-yl}imidodicarbonate                                                                                                                                                                     | 
| Quantity | 
                                                                                    164 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCC1=NOC(=C1)C=1C(=NC=CC1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            {4-[(pyridin-2-yloxy)methyl]phenyl}boronic acid                                                                                                                                                                     | 
| Quantity | 
                                                                                    138 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=C(C=CC=C1)OCC1=CC=C(C=C1)B(O)O                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            cesium carbonate                                                                                                                                                                     | 
| Quantity | 
                                                                                    391 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[Cs+].[Cs+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            copper (1) iodide                                                                                                                                                                     | 
| Quantity | 
                                                                                    3.9 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cu]I                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    COCCOC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            {4-[(Pyridin-2-yloxy)methyl]phenyl}boronic acid                                                                                                                                                                     | 
| Quantity | 
                                                                                    46 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=C(C=CC=C1)OCC1=CC=C(C=C1)B(O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    16.4 mg                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)OCC                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                80 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was stirred at 80° C. for 1.5 hours                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the solution was further stirred for 4.5 hours                                                                             | 
| Duration | 
                                                                                4.5 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                After cooling                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                insoluble matter was filtered out                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the filtrate was transferred to a separatory funnel                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                separated                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                After the organic layer was washed with 5% sodium chloride water                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried over anhydrous magnesium sulfate                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the solvent was evaporated under a reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The residue was purified by silica gel column chromatography                                                                             | 
| Reaction Time | 1.5 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC=CC=C1C1=CC(=NO1)CC1=CC=C(C=C1)COC1=NC=CC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 173 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 77.4% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |